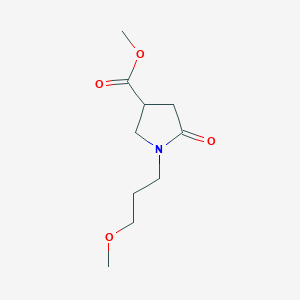
1-Benzoyl-4-hydroxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-hydroxypyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-hydroxypyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-benzoyl amino acids under acidic or basic conditions. Another approach is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective access to the desired pyrrolidinone . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-Benzoyl-4-hydroxypyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a scaffold for the development of new drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzoyl and hydroxyl groups, resulting in different biological activities.
1-Benzyl-4-hydroxypyrrolidin-2-one: Similar structure but with a benzyl group instead of a benzoyl group, leading to variations in its chemical reactivity and biological properties.
4-Hydroxypyrrolidin-2-one: Lacks the benzoyl group, which affects its overall stability and reactivity
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-benzoyl-4-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |
InChI-Schlüssel |
JLZXTPTWMGBHEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
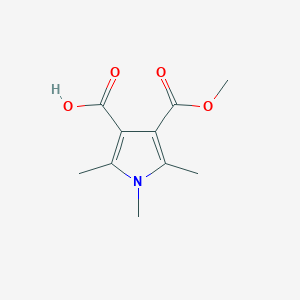
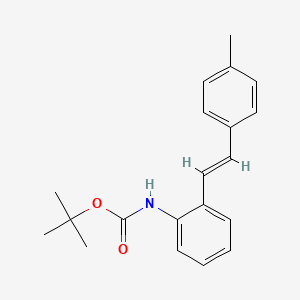
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
![2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
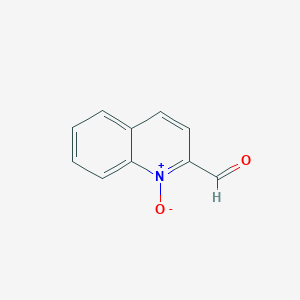
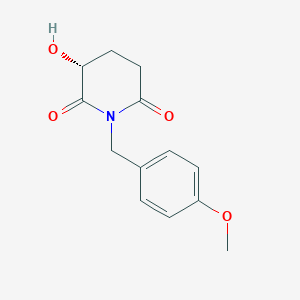
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
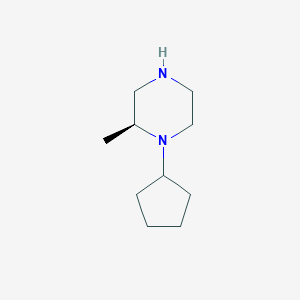
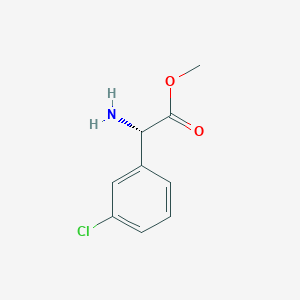
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
